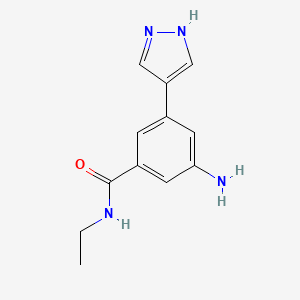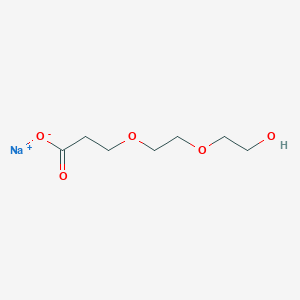
Hydroxy-PEG2-acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG2-acid sodium salt is a multifunctional polyethylene glycol (PEG) derivative designed for advanced applications in pharmaceutical research and development. This compound features two distinct functional groups: a hydroxy group (-OH) at one end and a carboxylic acid group (-COOH) at the other . The presence of these functional groups makes it a versatile compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-acid sodium salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG)The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as crystallization and chromatography to achieve high purity levels. The sodium salt form is preferred for its stability during storage and shipping .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-PEG2-acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxy group can be replaced with other reactive functional groups.
Amide Bond Formation: The carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with enhanced solubility and stability, making them suitable for drug delivery systems and bioconjugates .
Applications De Recherche Scientifique
Hydroxy-PEG2-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer molecule in the synthesis of complex molecules.
Biology: Facilitates the attachment of biomolecules for studying biological processes.
Medicine: Plays a crucial role in the development of drug delivery systems, improving the solubility and stability of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Hydroxy-PEG2-acid sodium salt involves its ability to form stable bonds with other molecules. The hydroxy group allows for further derivatization, while the carboxylic acid group enables the formation of amide bonds with primary amines. These properties make it an ideal candidate for drug conjugates, enhancing the efficacy and reducing the toxicity of therapeutic agents .
Comparaison Avec Des Composés Similaires
Hydroxy-PEG2-acid sodium salt can be compared with other PEG derivatives such as:
Hydroxy-PEG3-acid: Similar in structure but with a longer PEG chain, offering different solubility and stability properties.
Hydroxy-PEG2-propionic acid: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its balance of solubility, stability, and reactivity, making it a versatile and valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H13NaO5 |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
sodium;3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C7H14O5.Na/c8-2-4-12-6-5-11-3-1-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
CNCSGGCNBNZAAY-UHFFFAOYSA-M |
SMILES canonique |
C(COCCOCCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


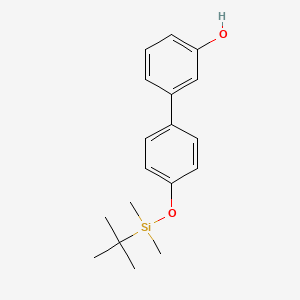
![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
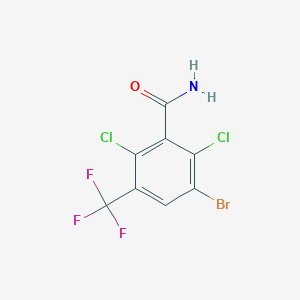
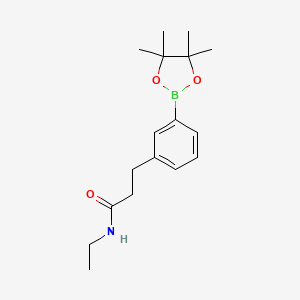
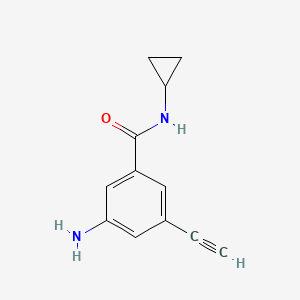
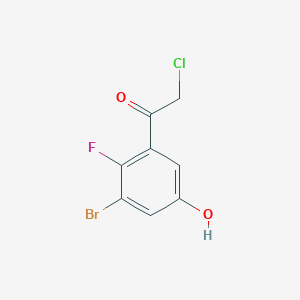
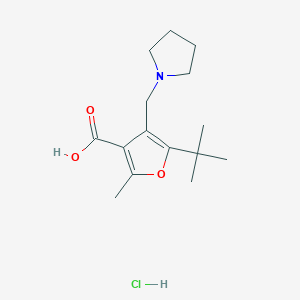
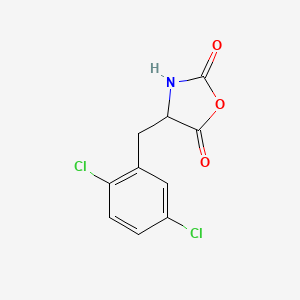
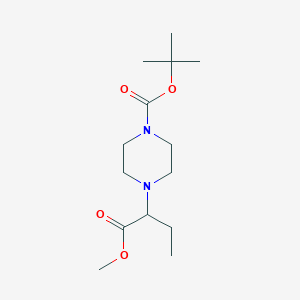

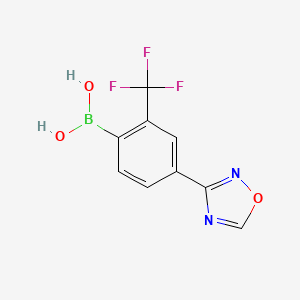
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

